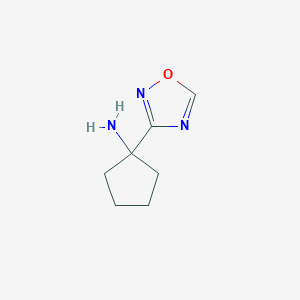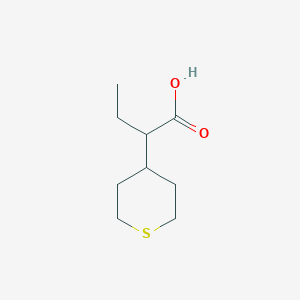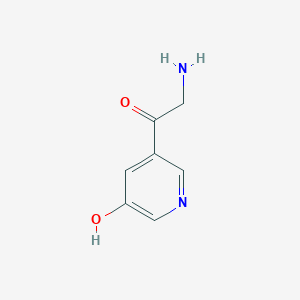![molecular formula C9H11N3S B13185724 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)
1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system with a thiol group at the 2-position and a propyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a sulfur source such as thiourea or elemental sulfur. The reaction is often carried out under reflux conditions in a polar solvent like ethanol or acetic acid.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole or pyridine derivatives.
Substitution: Halogenated or alkylated imidazo[4,5-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
1-Propyl-1H-imidazo[4,5-c]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, catalysts, and sensors.
Mecanismo De Acción
The mechanism of action of 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the compound’s structure allows it to interact with nucleic acids and other biomolecules, influencing various cellular processes.
Comparación Con Compuestos Similares
- 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol
- 1-Ethyl-1H-imidazo[4,5-c]pyridine-2-thiol
- 1-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol
Comparison: Compared to its analogs, 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol exhibits unique properties due to the presence of the propyl group. This group influences the compound’s lipophilicity, solubility, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-propyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C9H11N3S/c1-2-5-12-8-3-4-10-6-7(8)11-9(12)13/h3-4,6H,2,5H2,1H3,(H,11,13) |
Clave InChI |
QQCAQSMTFXFAGM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=NC=C2)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


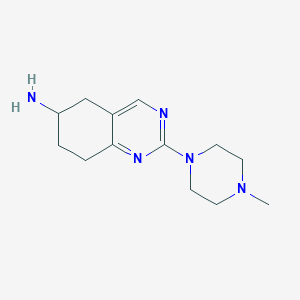
![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
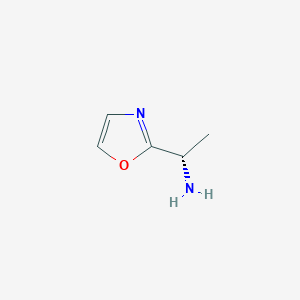
![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)
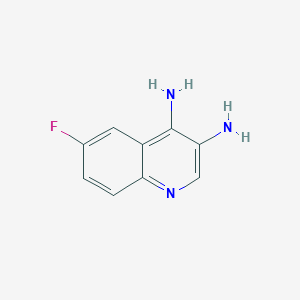
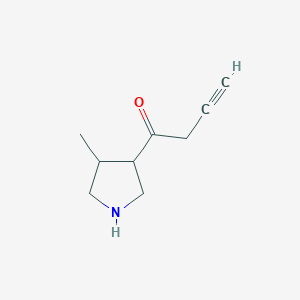
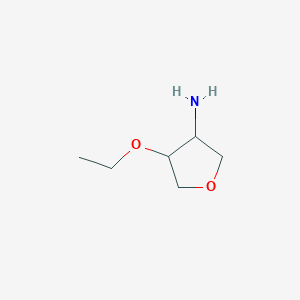
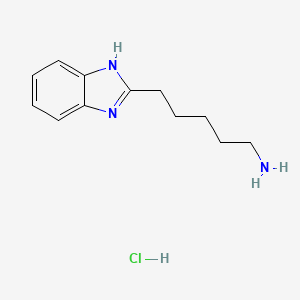
![3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine](/img/structure/B13185677.png)

